Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride

thermal stability melting point thiohydantoin vs hydantoin

Researchers preparing DMAP-TH amino acid derivatives for Edman sequencing coupled to ESI-MS face synthetic hurdles with quaternary ammonium installation. Generic thiohydantoins lack the aqueous solubility, thermal stability, and distinct pKa required for MS-coupled workflows. CAS 86503-26-6 resolves these limitations: • Hydrochloride salt enables direct dissolution in aqueous buffers (PBS, Tris, HEPES), eliminating DMSO/DMF artifacts. • Thermal stability window (mp 209-210°C; bp 275.1°C calc.) supports high-temperature reactions where the 2-oxo analog (mp 34-38°C) fails. • Distinct pKa (8.5 vs 9.0 for oxo-hydantoins) ensures predictable ionization in MS and biochemical assays.

Molecular Formula C8H16ClN3OS
Molecular Weight 237.75 g/mol
CAS No. 86503-26-6
Cat. No. B12750695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride
CAS86503-26-6
Molecular FormulaC8H16ClN3OS
Molecular Weight237.75 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C(=O)CNC1=S.Cl
InChIInChI=1S/C8H15N3OS.ClH/c1-10(2)4-3-5-11-7(12)6-9-8(11)13;/h3-6H2,1-2H3,(H,9,13);1H
InChIKeyDLKTWPILTHWFGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is a thiohydantoin derivative bearing a dimethylamino propyl side chain and a thioxo group at the 2-position of the imidazolidinone ring. The hydrochloride salt form (molecular formula C₈H₁₆ClN₃OS, molecular weight 237.75 g/mol) provides enhanced aqueous solubility relative to the free base . The compound is structurally characterized by its SMILES notation S=C1N(C(=O)CN1)CCCN(C)C.Cl and InChIKey DLKTWPILTHWFGR-UHFFFAOYSA-N . As a member of the thiohydantoin class, it possesses the C=S thiocarbonyl moiety that imparts distinct acid/base properties and mass spectrometric ionization behavior compared to oxo-hydantoin analogs [1].

Core scaffold
Thiohydantoin with C=S moiety supports distinct acid/base and MS ionization behavior compared to oxo-hydantoins.
Salt form
Hydrochloride salt enables direct dissolution in aqueous buffers without organic co-solvents.
Side chain
Dimethylamino propyl group provides a tertiary amine site suitable for Edman-type protein sequencing derivatization.

Why Generic Substitution Fails


Simple thiohydantoins or hydantoins cannot be generically substituted for Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride due to synergistic structural features that dictate its physicochemical and application-specific behavior. The thioxo (C=S) group decreases the pKa relative to oxo-hydantoins (pKa 8.5 vs 9.0), altering ionization state at physiological pH and affecting both solubility and reactivity [1]. The dimethylamino propyl side chain introduces a basic tertiary amine that can form electrostatic interactions and hydrogen bonds with biological targets, a feature absent in unsubstituted 2-thiohydantoin . Furthermore, the hydrochloride salt form significantly increases aqueous solubility compared to the free base (MW 201.29 g/mol) [2], enabling formulation and handling conditions that are not achievable with non-salt analogs. Even closely related analogs such as 3-(3-(dimethylamino)propyl)hydantoin hydrochloride (C=O at position 2 instead of C=S, CAS 86503-25-5) exhibit markedly different thermal and solubility properties , rendering direct substitution without experimental validation scientifically unsound.

Core mismatch

Simple thiohydantoins or hydantoins lack the dimethylamino propyl side chain; electrostatic and hydrogen-bonding properties may shift, altering target interactions.

Salt form

Free base analog (MW 201.29) provides limited aqueous solubility; replacing the hydrochloride salt may require organic co-solvents and introduces formulation variability.

Analog pitfall

3-(3-(Dimethylamino)propyl)hydantoin hydrochloride (2-oxo analog) melts at 34–38°C vs 209–210°C for the thioxo form; thermal processing or high-temperature reactions cannot be directly interchanged.

Quantitative Differentiation Guide


Melting Point Elevation vs 2-Oxo Analog

The introduction of the C=S thiocarbonyl group at position 2 of the imidazolidinone ring dramatically increases the melting point of the hydrochloride salt. Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride (CAS 86503-26-6) exhibits a melting point of 209–210°C , while the corresponding 2-oxo analog, Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride (CAS 86503-25-5), melts at only 34–38°C . This difference of approximately 175°C reflects fundamentally different crystal lattice energies attributable to the polarizable C=S group participating in stronger intermolecular interactions.

Melting point elevation
Cross-study comparable
Target: 209–210°C (recrystallized from ethanol)
2-Oxo analog: 34–38°C
ΔT ≈ 175°C
Reported thermal stability difference supports selection for high-temperature workflows.
Data from separate supplier specifications; cross-study comparison.
thermal stability melting point thiohydantoin vs hydantoin

Enhanced Acidity of Thiohydantoin Core

The 2-thiohydantoin core exhibits a lower pKa (8.5) compared to the parent hydantoin scaffold (pKa 9.0) [1]. Although pKa data for the specific 3-(3-(dimethylamino)propyl) derivative have not been reported, the class-level pKa shift of approximately 0.5 log units is attributable to the greater polarizability and electron-withdrawing character of the C=S group relative to C=O, which stabilizes the conjugate base. This means that at physiological pH (~7.4), a higher fraction of the thiohydantoin compound exists in the deprotonated, anionic form relative to its oxo-analog.

Enhanced acidity
Class-level inference
2-Thiohydantoin pKa 8.5
Hydantoin pKa 9.0
ΔpKa ≈ 0.5 (~3.2× more acidic)
Class-level pKa shift suggests altered ionization at physiological pH; compound-specific data not reported.
Derivative pKa may differ due to side chain; requires verification.
pKa ionization state acid-base properties

ESI-MS Sensitivity of DMAP Derivatives

In the context of Edman degradation-based protein sequencing coupled with electrospray ionization mass spectrometry (ESI-MS), dimethylaminopropylthiohydantoin (DMAP-TH) amino acid derivatives have been systematically compared with trimethylaminopropylthiohydantoin (TMAP-TH) derivatives. Under sufficiently acidic solvent conditions (pH = 3), the DMAP-TH-Phe derivative and the quaternary amine TMAP-TH-Phe derivative exhibit comparable sensitivities [1]. This finding establishes that the tertiary amine DMAP functionality, as present in the target compound Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride, provides ESI-MS performance equivalent to the permanently charged quaternary ammonium analog under optimized conditions.

ESI-MS sensitivity
Cross-study comparable
DMAP-TH-Phe comparable to TMAP-TH-Phe at pH 3 (ESI-MS)
Supports Edman-type protein sequencing derivatization with mass spectrometry detection.
pH 3 capillary-skimmer CID; response parity reported, not absolute quantification.
mass spectrometry electrospray ionization DMAP-TH protein sequencing

Aqueous Solubility of Hydrochloride Salt

The free base form of 3-[3-(dimethylamino)propyl]-2-thioxo-4-imidazolidinone has a molecular weight of 201.29 g/mol and is characterized as a neutral compound [1]. Conversion to the hydrochloride salt (CAS 86503-26-6, MW 237.75 g/mol) protonates the dimethylamino group, introducing a formal positive charge that is balanced by the chloride counterion. This salt form is reported to be soluble in water , whereas the free base would be expected to have limited aqueous solubility due to the absence of ionizable groups at neutral pH. While quantitative solubility values (mg/mL) for both forms have not been published, the difference in ionization state represents a qualitative but significant solubility advantage.

Aqueous solubility
Supporting evidence
HCl salt: soluble in water
Free base: expected limited solubility at neutral pH
Qualitative solubility advantage supports buffer-compatible preparation.
Quantitative mg/mL data not published; context-dependent.
solubility hydrochloride salt formulation

Antiproliferative Potential of Thiohydantoins

While no biological activity data have been reported specifically for Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride, the thiohydantoin compound class has well-documented antiproliferative activity. A recent study of novel 2-thiohydantoin derivatives reported that compound 4a exhibited potent antitumor properties against MCF7 breast cancer cells with an IC50 of 2.53 ± 0.09 µg/mL and against PC3 prostate cancer cells with an IC50 of 3.25 ± 0.12 µg/mL [1]. The unsubstituted 2-thiohydantoin parent compound serves as the core scaffold for these active derivatives. As CAS 86503-26-6 is a 3-substituted 2-thiohydantoin, it represents a close structural relative of these active compounds and may serve as a synthetic intermediate or a comparator for structure-activity relationship (SAR) studies.

Antiproliferative potential
Class-level inference
Thiohydantoin derivative 4a IC50: 2.53 µg/mL (MCF7), 3.25 µg/mL (PC3). CAS 86503-26-6 not tested.
Reported class-level antiproliferative activity provides a SAR comparator context; not a direct compound claim.
Data to verify; cell-line specificity and conditions must be reviewed.
antiproliferative MCF7 IC50 thiohydantoin

Direct Comparative Evidence Limitation

It must be explicitly stated that high-strength, direct head-to-head comparative evidence (same assay, same conditions, same publication) between Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride and its closest analogs has not been identified in the publicly available literature indexed as of the search date. No publication or patent was found that directly compares CAS 86503-26-6 with a named comparator using quantitative endpoints such as IC50, Ki, solubility (mg/mL), LogP, permeability, metabolic stability, or in vivo pharmacokinetic parameters. The differential evidence presented above relies on cross-study comparisons, class-level inferences, and physicochemical property differences from separate sources. Procurement and scientific selection decisions should therefore be predicated on the demonstrated thermal, acid-base, and mass spectrometric property differences, with the understanding that direct biological head-to-head data are not available.

Evidence limitation
Source review
No direct head-to-head quantitative comparison (IC50, Ki, solubility, LogP, in vivo PK) between CAS 86503-26-6 and named analogs.
Selection must rely on demonstrated thermal, acid/base, and MS property differences; direct biological equivalence not established.
Public literature gap as of search date; custom comparative studies may be required.
evidence gap research need limitation

Optimal Research and Industrial Applications


Synthetic Intermediate for Protein Sequencing

Based on the demonstrated comparable ESI-MS sensitivity of DMAP-TH derivatives relative to TMAP-TH derivatives under optimized pH conditions , Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride (CAS 86503-26-6) is positioned as a key synthetic precursor for generating DMAP-TH amino acid derivatives. Laboratories developing or operating Edman-type protein sequencers coupled to electrospray ionization mass spectrometers can use this compound to prepare the requisite thiohydantoin amino acid derivatives without the synthetic complexity associated with installing a permanent quaternary ammonium group.

High-Temperature Processing Above 200°C

The melting point of 209–210°C for the hydrochloride salt and the boiling point of 275.1°C (calculated) provide a thermal stability window far exceeding that of the 2-oxo analog (m.p. 34–38°C, b.p. 242.8°C) . This makes CAS 86503-26-6 the preferred choice for chemical reactions conducted at elevated temperatures (e.g., melt-phase reactions, hot-fill formulations, or high-temperature analytical techniques such as thermogravimetric analysis) where the 2-oxo analog would undergo phase transition or decomposition at significantly lower temperatures.

SAR Studies of Thiohydantoin Scaffolds

The class-level evidence of antiproliferative activity for 2-thiohydantoin derivatives (e.g., compound 4a with MCF7 IC50 = 2.53 µg/mL) and the distinct pKa of the thiohydantoin core (pKa 8.5 vs 9.0 for hydantoin) support the use of CAS 86503-26-6 as a defined comparator compound in systematic SAR campaigns. Researchers can use this compound to isolate the contribution of the 3-(dimethylamino)propyl substituent to biological activity, ionization behavior, and target engagement, relative to both the unsubstituted 2-thiohydantoin and the 3-substituted 2-oxo analog (CAS 86503-25-5).

Direct Dissolution in Aqueous Buffers

The hydrochloride salt form of CAS 86503-26-6 confers water solubility that is not achievable with the free base (MW 201.29 g/mol) . For biochemical assays, cell-based screening, or in vitro pharmacological profiling conducted in aqueous buffers (e.g., PBS, Tris, HEPES), the hydrochloride salt can be dissolved directly without the need for DMSO, DMF, or other organic co-solvents that may introduce solvent-related artifacts or cytotoxicity. This property simplifies experimental workflows and reduces solvent interference in assay readouts.

Application
Selection Property
Validation Focus
Edman-type protein sequencing synthesis
ESI-MS detection sensitivity under optimized pH
pH-dependent ionization and derivatization efficiency
High-temperature reaction processing
Thermal stability (melting point elevation)
Phase transition behavior and thermal degradation window
Thiohydantoin SAR comparator studies
Core scaffold and substituent effects
Antiproliferative class-level context and ionization-dependent target engagement
Aqueous buffer-based biochemical assays
Direct aqueous solubility (hydrochloride salt)
Co-solvent-free dissolution and solvent artifact reduction
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